![molecular formula C9H12ClF2NO B1432833 2-(2,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride CAS No. 1864054-43-2](/img/structure/B1432833.png)
2-(2,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride
Overview
Description
2-(2,4-Difluorophenoxy)-N-methylethan-1-amine hydrochloride, also known as 2,4-difluorophenoxyethanamine hydrochloride, is an organic compound used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a melting point of 168-170 °C. It is a derivative of phenoxyethanamine, which is a chemical compound with a wide range of applications in the pharmaceutical and chemical industries.
Scientific Research Applications
Synthesis and Characterization
- The study by Szabó et al. (2006) focuses on the synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines for the resolution of enantiomers through diastereomeric salt formation, indicating the compound's potential in chiral resolution techniques (Szabó et al., 2006).
Optical Detection and Fluorescence
- Tamiaki et al. (2013) discuss the use of chlorophyll derivatives for optical detection of various amines, demonstrating the potential application of similar compounds in sensing technologies (Tamiaki et al., 2013).
Antineoplastic Agents
- Pettit et al. (2003) report on the synthesis and evaluation of amines as antineoplastic agents, showing the therapeutic potential of such compounds in cancer treatment (Pettit et al., 2003).
Conformational Analyses
- Nitek et al. (2020) present the conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which could provide insights into the structural behavior of similar compounds (Nitek et al., 2020).
Herbicide Formulation
- Volgas et al. (2005) discuss a new formulation of 2,4-D acid herbicide, hinting at the agricultural applications of similar fluorochemicals (Volgas et al., 2005).
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-methylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-4-5-13-9-3-2-7(10)6-8(9)11;/h2-3,6,12H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZABSYQEMQGEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=C(C=C(C=C1)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.